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Compound of Interest

Compound Name: N-Methyl-4-phenoxybenzylamine

Cat. No.: B064334 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of N-alkylated phenoxybenzylamine derivatives, supported by

experimental data. The information is presented to facilitate understanding of their structure-

activity relationships and potential therapeutic applications.

N-alkylated phenoxybenzylamine derivatives represent a versatile scaffold in medicinal

chemistry, exhibiting a range of pharmacological activities. This guide focuses on a

comparative analysis of these derivatives, primarily exploring their efficacy as monoamine

oxidase (MAO) inhibitors, anticonvulsants, and antiplasmodial agents.

Data Summary: A Comparative Overview
The biological activity of N-alkylated phenoxybenzylamine derivatives is significantly influenced

by the nature and length of the N-alkyl substituent, as well as substitutions on the aromatic

rings. The following tables summarize key quantitative data from various studies.

Table 1: Monoamine Oxidase (MAO) Inhibition
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Compound/De
rivative

Target
Activity (Ki,
µM)

Inhibition Type Reference

4-(O-

Benzylphenoxy)-

N-

methylethylamin

e

MAO-B - Competitive [1]

4-(O-

Benzylphenoxy)-

N-

methylpropylami

ne

MAO-B - Competitive [1]

4-(O-

Benzylphenoxy)-

N-

methylbutylamin

e (Bifemelane)

MAO-A 4.20 Competitive [1]

MAO-B 46.0 Noncompetitive [1]

4-(O-

Benzylphenoxy)-

N-

methylpentanyla

mine

MAO-B - Noncompetitive [1]

A lower Ki value indicates a higher binding affinity and more potent inhibition.

Key Observation: Within the 4-(O-benzylphenoxy)-N-methylalkylamine series, the butyl

derivative (Bifemelane) was the most potent inhibitor of MAO-A. The mode of inhibition for

MAO-B appears to shift from competitive to noncompetitive as the alkyl chain length increases

from propyl to butyl.[1]

Table 2: Anticonvulsant Activity
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Compound/
Derivative

Test Model
ED50
(mg/kg)

TD50
(mg/kg)

Protective
Index (PI =
TD50/ED50)

Reference

N-(2,6-

dimethylphen

yl)-4-

nitrobenzami

de

MES 31.8 µmol/kg
166.9

µmol/kg
5.2 [2]

N-(2-chloro-

6-

methylphenyl

)-4-

nitrobenzami

de

MES 90.3 µmol/kg
1,068

µmol/kg
11.8 [2]

(R)-N-benzyl

2-acetamido-

3-

methoxypropi

onamide

(Lacosamide)

MES - - - [3]

Alaninamide

Derivative 5
MES 48.0 >300 >6.25 [4]

6 Hz (32 mA) 45.2 >300 >6.64 [4]

6 Hz (44 mA) 201.3 >300 >1.49 [4]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the

population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the

population. A higher Protective Index indicates a better safety profile.

Key Observation: Modifications to the N-phenyl moiety in benzamide derivatives significantly

impact their anticonvulsant activity and neurotoxicity. For instance, N-(2-chloro-6-

methylphenyl)-4-nitrobenzamide showed a high protective index in the maximal electroshock

(MES) test.[2]
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Table 3: Antiplasmodial Activity

Compound/
Derivative

P.
falciparum
Strain

IC50 (µM)
Cytotoxicity
(L-6 cells
IC50, µM)

Selectivity
Index (SI =
Cytotoxicity
IC50 /
Antiplasmo
dial IC50)

Reference

2-

Phenoxybenz

amide 1 (lead

compound)

NF54 0.4134 131.0 316.9 [5]

N-pivaloyl

analogue 19
NF54

0.6172 -

0.6593
185.0 - 190.3 288.6 - 299.7 [5]

para-

substituted

analogue 37

NF54 0.2690 124.0 461.0 [5]

meta-

substituted

derivative 36

NF54 3.297 124.0 37.58 [5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. A higher Selectivity Index indicates

greater selectivity for the parasite over mammalian cells.

Key Observation: The antiplasmodial activity of 2-phenoxybenzamides is highly dependent on

the substitution pattern of the anilino part of the molecule. The para-substituted analogue 37

demonstrated the highest activity and selectivity among the tested compounds.[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols.
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Synthesis of N-Alkylated Phenoxybenzylamine
Derivatives
A general method for the synthesis of N-alkylated phenoxybenzylamine derivatives involves the

reaction of a phenoxybenzyl halide with an appropriate alkylamine. For instance, the synthesis

of N-(o-Azido-benzyl)-4-iodomethylphenidate involves the reaction of (±)-threo-4-

iodomethylphenidate hydrochloride with o-N3-N-BnBr in the presence of a base like potassium

carbonate in a solvent such as DMF.[6]

Another approach involves the reduction of a nitrile group to an amine, followed by nucleophilic

aromatic substitution. For example, 4-(benzyloxy)benzonitriles can be reduced using lithium

aluminum hydride to form 4-(benzyloxy)benzylamines, which can then be reacted with a

substituted chloroquinoline to yield the final N-substituted product.[7]

Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a

fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a

byproduct of the oxidative deamination of a MAO substrate like p-tyramine or benzylamine.[8]

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe

(e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of

fluorescence increase is directly proportional to MAO activity. A decrease in this rate in the

presence of a test compound indicates inhibition. The assay is typically performed in a 96-well

plate format, making it suitable for high-throughput screening.[8]

Anticonvulsant Screening
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds

effective against generalized tonic-clonic seizures. Seizures are induced by a brief electrical

stimulus delivered via corneal or ear-clip electrodes. The absence of a tonic hindlimb

extension is considered a protective effect. The median effective dose (ED50) required to

protect 50% of the animals is determined.[9]

Pentylenetetrazole (PTZ)-Induced Seizure Model: This is a primary screening tool for

compounds with potential efficacy against generalized seizures. PTZ, a GABA-A receptor
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antagonist, is administered to induce clonic and tonic-clonic seizures. The latency to the first

seizure and the seizure severity are recorded.[5][9]

In Vitro Antiplasmodial Activity Assay
The 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of

Plasmodium falciparum can be determined using the SYBR Green I-based assay. This method

quantifies parasite proliferation by measuring the amount of parasitic DNA through the

fluorescence of SYBR Green I dye. The assay involves incubating parasite cultures with serial

dilutions of the test compounds for 48-72 hours. After incubation, a lysis buffer containing

SYBR Green I is added, and the fluorescence intensity is measured.[10]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their

comprehension.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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